

Application Notes for Yttria-Stabilized Zirconia in Thermal Barrier Coatings

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Compound of Interest		
Compound Name:	Yttrium oxide	
Cat. No.:	B073054	Get Quote

Yttria-stabilized zirconia is a ceramic material widely utilized for thermal barrier coatings, particularly in high-temperature environments such as gas turbines and aerospace applications.[1][2] Its primary function is to insulate underlying metallic components from extreme temperatures, thereby extending their service life and improving engine efficiency.[3] [4] The most common composition for TBCs is zirconia stabilized with 7-8 wt% yttria (7-8YSZ). [5][6]

YSZ Powder Synthesis and Characteristics

The performance of YSZ TBCs is intrinsically linked to the quality of the initial powder. Various methods are employed for synthesizing YSZ powders, including wet chemical routes like coprecipitation, which allows for homogenous, single-phase ceramics.[7][8] For thermal spray applications, powders are often prepared by spray drying to create agglomerates, which can then be further processed using techniques like induction plasma spheroidization (IPS) to achieve dense, solid, and defect-free microstructures with improved flowability.[9] The ideal YSZ powder for TBCs possesses a spherical morphology, which enhances its flowability during the coating process.[2]

Coating Deposition Techniques

Two primary methods are used to deposit YSZ TBCs: Atmospheric Plasma Spray (APS) and Electron Beam-Physical Vapor Deposition (EB-PVD).



- Atmospheric Plasma Spray (APS): This technique is widely used due to its costeffectiveness and the ability to produce coatings with low thermal conductivity.[5] In the APS
 process, YSZ powder is injected into a high-temperature plasma jet, where it melts and is
 propelled onto the substrate.[10] The resulting microstructure is lamellar, consisting of
 overlapping splats with inherent porosity and microcracks, which are beneficial for reducing
 thermal conductivity.[5][11] The porosity of APS TBCs can range from 5% to over 40%,
 depending on the specific application requirements.[12]
- Electron Beam-Physical Vapor Deposition (EB-PVD): EB-PVD is favored for applications requiring high strain tolerance and superior resistance to thermal shock, such as on turbine blades.[13][14] This process occurs in a vacuum chamber where an electron beam melts and evaporates a YSZ ingot. The vapor then deposits on the preheated substrate, forming a columnar microstructure.[14] These columns are separated by gaps that provide strain tolerance, although this structure can lead to higher thermal conductivity compared to APS coatings.[13][15]

Quantitative Data Presentation

The following tables summarize key quantitative data for YSZ TBCs, compiled from various sources.

Property	APS YSZ	EB-PVD YSZ	Reference(s)
Thermal Conductivity	0.8 - 1.4 W/m⋅K (at 500°C)	1.0 - 1.2 W/m⋅K	[5][16]
Porosity	5% - 40%	Lower than APS, characterized by inter- columnar gaps	[12]
Hardness	11.9 ± 1.4 GPa	-	[12]
Young's Modulus	197.9 ± 29.4 GPa	-	[12]
Thermal Expansion Coefficient (CTE)	$6.7 \times 10^{-6} \text{ K}^{-1} \text{ to } 14.2$ $\times 10^{-6} \text{ K}^{-1} \text{ (at } 900^{\circ}\text{C)}$	-	[17]

Experimental Protocols



Detailed methodologies for key experiments are provided below.

Protocol 1: Thermal Conductivity Measurement by Laser Flash Method

The laser flash method is a standard non-contact technique for determining the thermal diffusivity and thermal conductivity of TBCs at elevated temperatures.[18][19]

1. Sample Preparation:

- Prepare freestanding TBC samples or coatings on a substrate. For multilayered systems, the thermal diffusivity of each layer must be known.[19]
- Ensure the sample surfaces are parallel and smooth.
- Apply a thin layer of a high-emissivity coating (e.g., graphite) to both surfaces to enhance energy absorption and infrared emission.[18]

2. Instrumentation:

 Utilize a laser flash apparatus (e.g., Netzsch LFA 457) equipped with a high-power laser, a furnace for temperature control, and an infrared (IR) detector.[19][20]

3. Measurement Procedure:

- Mount the sample in the furnace and establish a nitrogen atmosphere.[19]
- Heat the sample to the desired measurement temperature and allow it to stabilize.
- Fire a short, high-intensity laser pulse at the front face of the sample.[21]
- The IR detector records the temperature rise on the rear face of the sample as a function of time.[19]

4. Data Analysis:

- The thermal diffusivity (α) is calculated from the temperature-time curve, typically using the half-rise time ($t_1/2$).[19]
- The thermal conductivity (λ) is then calculated using the equation: $\lambda = \alpha \cdot \rho \cdot C_p$, where ρ is the density and C_p is the specific heat capacity of the material.[18]

Protocol 2: Thermal Cycling Test



Thermal cycling tests are crucial for evaluating the durability and predicting the service life of TBC systems by simulating the extreme temperature fluctuations experienced during operation. [22]

- 1. Sample Preparation:
- Prepare coated specimens representative of the intended application.
- 2. Test Setup:
- Utilize a furnace capable of rapid heating and cooling cycles. For high thermal gradient testing, a CO₂ laser or a burner rig can be used to heat the TBC surface.[23][24]
- 3. Test Procedure:
- Subject the specimens to repeated thermal cycles. A typical cycle involves:
- Rapid heating of the TBC surface to a peak temperature (e.g., 1100-1500°C).[22]
- A hold period at the peak temperature to simulate operational conditions.[22]
- Forced cooling back to a lower temperature using compressed air.[22]
- Continue cycling until coating failure, which is typically defined as a certain percentage of spallation.
- 4. Analysis:
- The number of cycles to failure is a primary measure of the TBC's durability.[22]
- Post-test analysis using techniques like SEM and XRD is performed to investigate the failure mechanisms, such as the growth of the thermally grown oxide (TGO) layer.[22]

Protocol 3: Microstructural Characterization using SEM and XRD

Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are fundamental for analyzing the microstructure and phase composition of YSZ coatings.[3][25]

- 1. Sample Preparation:
- For cross-sectional SEM analysis, cut the coated sample, mount it in an epoxy resin, and polish it to a mirror finish.



- For XRD analysis, a flat, coated surface is typically used.
- 2. SEM Analysis:
- Observe the cross-section of the coating to examine its thickness, porosity, crack network, and the interface between the different layers.[3]
- Analyze the surface morphology to identify features like melted and unmelted particles.[3]
- Energy-Dispersive X-ray Spectroscopy (EDS) can be used for elemental analysis.[3]
- 3. XRD Analysis:
- Perform XRD scans on the as-sprayed and thermally aged coatings to identify the crystalline phases present (e.g., tetragonal, monoclinic, cubic zirconia).[3][17]
- Phase analysis is critical for understanding the coating's stability at high temperatures, as the transformation from the desirable metastable tetragonal phase to the monoclinic phase can induce stresses leading to failure.[26]

Protocol 4: Adhesion Strength Test (ASTM C633)

The ASTM C633 standard test method is used to determine the adhesion or cohesion strength of thermal spray coatings.[27][28][29]

- 1. Sample Preparation:
- Prepare a coated test specimen and a corresponding loading fixture.
- The surfaces to be bonded must be clean and free of contaminants.
- 2. Bonding:
- Bond the coated face of the specimen to the loading fixture using a high-strength adhesive.
 [30]
- Cure the adhesive according to the manufacturer's instructions.
- 3. Testing:
- Mount the bonded assembly in a universal testing machine.[30]
- Apply a tensile load perpendicular to the plane of the coating at a controlled rate until failure occurs.[28][31]

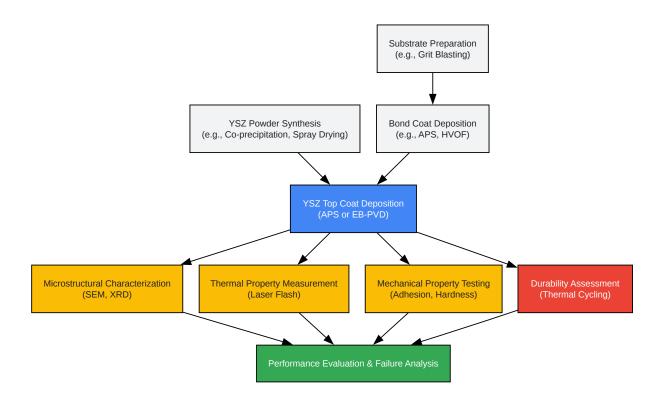


4. Data Analysis:

- The adhesion or cohesion strength is calculated by dividing the maximum load at failure by the cross-sectional area of the coating.[31]
- The failure mode (adhesive failure at an interface or cohesive failure within a layer) should be recorded.[31]

Visualizations

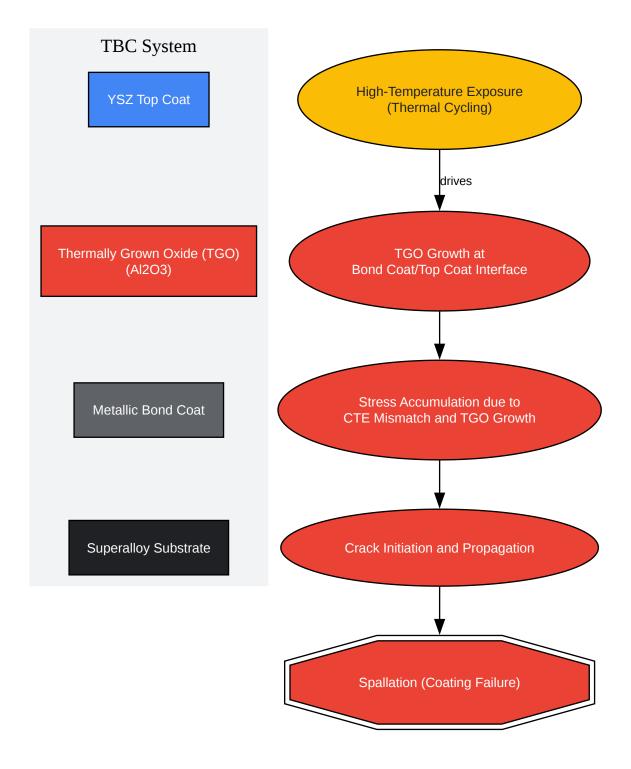
The following diagrams illustrate key workflows and relationships in the study of YSZ TBCs.



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Caption: Workflow for YSZ TBC Fabrication and Evaluation.





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